REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([NH:7][CH3:8])=[CH:5][C:4]=1[CH3:11].B(Cl)(Cl)Cl.[Cl:16][CH2:17][C:18]#N.Cl.[OH-:21].[Na+]>C1(C)C=CC=CC=1.[Ti](Cl)(Cl)(Cl)Cl>[Cl:16][CH2:17][C:18]([C:9]1[CH:10]=[C:3]([O:2][CH3:1])[C:4]([CH3:11])=[CH:5][C:6]=1[NH:7][CH3:8])=[O:21] |f:4.5|
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
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COC1=C(C=C(NC)C=C1)C
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
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B(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
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ClCC#N
|
Name
|
|
Quantity
|
26.8 mL
|
Type
|
catalyst
|
Smiles
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[Ti](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
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Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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[OH-].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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cooled to 0 to 5°
|
Type
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TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 6 hours
|
Duration
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6 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture then heated to 80° for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled to ambient temperature
|
Type
|
EXTRACTION
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Details
|
the mixture then extracted with dichloromethane (3×300 ml)
|
Type
|
WASH
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Details
|
The combined extracts are washed with water (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by distillation
|
Type
|
CUSTOM
|
Details
|
the residue purified
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC(=O)C1=C(C=C(C(=C1)OC)C)NC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |